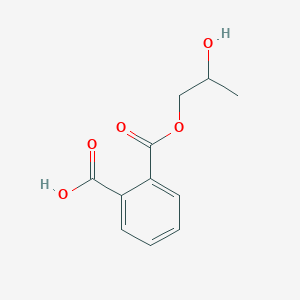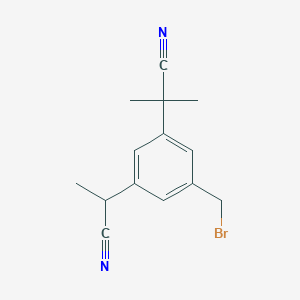
2-(3-(Bromomethyl)-5-(1-cyanoethyl)phenyl)-2-methylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Bromomethyl)-5-(1-cyanoethyl)phenyl)-2-methylpropanenitrile is an organic compound with a complex structure that includes a bromomethyl group, a cyanoethyl group, and a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Bromomethyl)-5-(1-cyanoethyl)phenyl)-2-methylpropanenitrile typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by nitrile formation. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(Bromomethyl)-5-(1-cyanoethyl)phenyl)-2-methylpropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield different reduced forms.
Addition Reactions: The nitrile group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with lithium aluminum hydride can produce amines.
Aplicaciones Científicas De Investigación
2-(3-(Bromomethyl)-5-(1-cyanoethyl)phenyl)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-(Bromomethyl)-5-(1-cyanoethyl)phenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The nitrile group can also participate in interactions with biological molecules, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(1-Cyanoethyl)benzoic acid: Similar in structure but lacks the bromomethyl group.
2-Methylpropanenitrile: Contains the nitrile group but lacks the aromatic ring and bromomethyl group.
Uniqueness
2-(3-(Bromomethyl)-5-(1-cyanoethyl)phenyl)-2-methylpropanenitrile is unique due to the presence of both the bromomethyl and cyanoethyl groups on the phenyl ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C14H15BrN2 |
|---|---|
Peso molecular |
291.19 g/mol |
Nombre IUPAC |
2-[3-(bromomethyl)-5-(1-cyanoethyl)phenyl]-2-methylpropanenitrile |
InChI |
InChI=1S/C14H15BrN2/c1-10(8-16)12-4-11(7-15)5-13(6-12)14(2,3)9-17/h4-6,10H,7H2,1-3H3 |
Clave InChI |
DJQGNHFFZSNUKX-UHFFFAOYSA-N |
SMILES canónico |
CC(C#N)C1=CC(=CC(=C1)CBr)C(C)(C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 3-[4-(methoxycarbonyl)phenyl]-6-nitro-1H-indazole-1-carboxylate](/img/structure/B13840291.png)
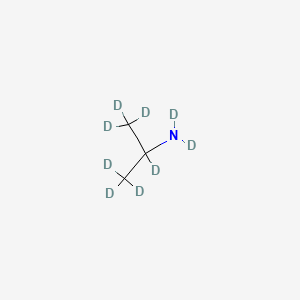
![N'-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13840293.png)
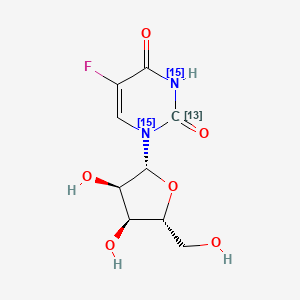
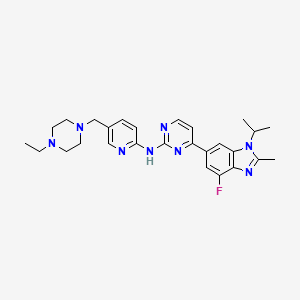
![Bis-5,6'-[N-(HABA-CBz)] Kanamycin A](/img/structure/B13840305.png)

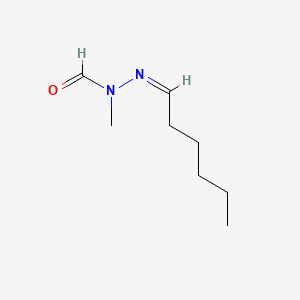
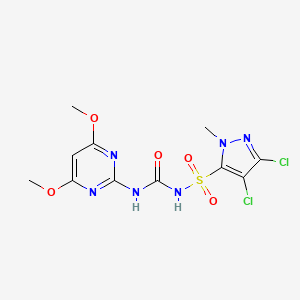
![N-[3-[Acetyl[4-(3-pyridinyl)-2-pyrimidinyl]amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide](/img/structure/B13840349.png)

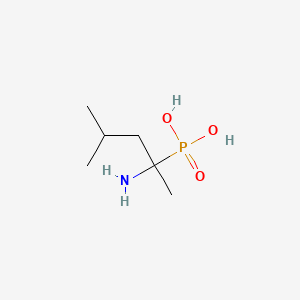
![4-(3,3'-dioxo-3H,3'H-spiro[furan-2,1'-isobenzofuran]-4-yl)benzonitrile](/img/structure/B13840362.png)
